molecular formula C18H30BN3O4S B12832356 tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B12832356
M. Wt: 395.3 g/mol
InChI Key: HHMJUYNPEVILJL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, a thiazole ring, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the piperazine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the coupling partner used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The piperazine and thiazole rings are common motifs in many bioactive molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiazole rings. The boronate ester group can also participate in reversible covalent bonding with diols, which is useful in enzyme inhibition and sensor design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate lies in its combination of a piperazine ring, a thiazole ring, and a boronate ester group. This combination provides a versatile scaffold for various chemical transformations and applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C18H30BN3O4S

Molecular Weight

395.3 g/mol

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C18H30BN3O4S/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)14-20-12-13(27-14)19-25-17(4,5)18(6,7)26-19/h12H,8-11H2,1-7H3

InChI Key

HHMJUYNPEVILJL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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